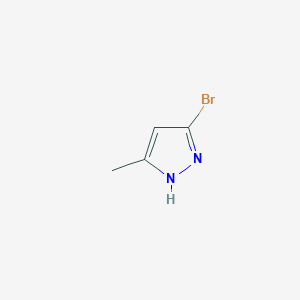

3-bromo-5-methyl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govrsc.org This status is due to its presence in numerous biologically active compounds and approved pharmaceutical agents. nih.govbiointerfaceresearch.com The structural framework of pyrazole allows for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. researchgate.netrroij.com

The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in drug development. nih.gov Pyrazole derivatives are central to a wide array of therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and antiviral drugs. researchgate.netnih.govacademicstrive.combohrium.com For instance, several FDA-approved protein kinase inhibitors, used in cancer therapy, feature a pyrazole core. nih.govrsc.org Beyond medicine, pyrazoles are integral to the development of agrochemicals like herbicides and fungicides and have applications in materials science for creating conductive polymers and luminescent compounds. rroij.comnumberanalytics.comroyal-chem.com The synthesis of these valuable compounds has evolved from traditional methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, to modern, more efficient techniques like transition metal-catalyzed reactions. numberanalytics.comnih.gov

Overview of Halogenated Heterocyclic Compounds in Advanced Chemical Research

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful strategy in modern chemical research. ethernet.edu.etresearchgate.net For a long time, halogens were primarily used to exploit their size and steric effects. benthamdirect.comnih.gov However, contemporary research recognizes their more nuanced roles. Halogen atoms can significantly alter a molecule's properties, including its reactivity, lipophilicity, and metabolic stability. researchgate.net

A key aspect of modern halogen chemistry is the "halogen bond," a non-covalent interaction where a halogen atom acts as an electron acceptor (a Lewis acid), similar to a hydrogen bond. nih.govacs.orgacs.org This interaction can contribute favorably to the stability of ligand-target complexes in drug design. benthamdirect.comnih.gov Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures. mdpi.com This dual ability to both modulate molecular properties and facilitate further chemical transformations makes halogenated heterocycles indispensable tools in advanced synthesis. researchgate.netmdpi.com

Scope and Research Focus on 3-bromo-5-methyl-1H-pyrazole

This article focuses specifically on the chemical compound This compound . This molecule combines the desirable pyrazole scaffold with a strategically placed bromine atom, making it a valuable building block in organic synthesis. The presence of the bromine at the 3-position and a methyl group at the 5-position provides a unique combination of reactivity and structural definition. cymitquimica.com

The bromine atom acts as an electron-withdrawing group and a key functional group for further elaboration, primarily through nucleophilic substitution or cross-coupling reactions. cymitquimica.com This makes this compound a key intermediate for synthesizing more complex, functionalized molecules for potential use in medicinal and agricultural chemistry. cymitquimica.comchembk.com Research into this compound explores its synthesis, reactivity, and application as a precursor to novel chemical entities. For example, it is a known intermediate in the synthesis of certain modern insecticides. chembk.com The study of this and similar halogenated pyrazoles is crucial for expanding the toolbox of synthetic chemists and for the continued discovery of new functional molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂ | cymitquimica.com |

| Molar Mass | 161.00 g/mol | nih.gov |

| Appearance | Colorless to pale yellow solid | cymitquimica.com |

| Melting Point | 138-139 °C | chembk.com |

| Boiling Point | 270 °C | chembk.com |

| Flash Point | 117 °C | chembk.com |

| CAS Number | 57097-81-1 | cymitquimica.comchembk.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRPUGWCOWUQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57097-81-1 | |

| Record name | 57097-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methyl 1h Pyrazole and Analogous Brominated Pyrazoles

Classical and Evolving Synthetic Pathways to Brominated Pyrazoles

The preparation of brominated pyrazoles has been achieved through a variety of synthetic methods. A common strategy is the direct bromination of a pre-formed pyrazole (B372694) ring. However, this can sometimes require harsh conditions or an excess of the brominating agent. Consequently, numerous synthetic routes have been developed to afford substituted pyrazoles that can then be halogenated, or to directly yield the brominated heterocycle.

Ring Formation and Subsequent Halogenation Strategies

A prevalent and classical approach to synthesizing brominated pyrazoles involves the initial formation of the pyrazole ring system, followed by a regioselective halogenation reaction. This strategy allows for the introduction of various substituents onto the pyrazole core before the bromine atom is installed.

Condensation reactions are fundamental to the synthesis of the pyrazole nucleus. These reactions typically involve the bringing together of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, resulting in a cyclization to form the five-membered heterocyclic ring.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a seminal and widely employed method for the construction of pyrazole rings. slideshare.netname-reaction.com This reaction involves the condensation of a 1,3-dicarbonyl compound, which acts as the 1,3-dielectrophilic agent, with hydrazine or a substituted hydrazine. slideshare.netname-reaction.com The reaction is typically carried out under acidic conditions. slideshare.netjk-sci.com

The mechanism of the Knorr synthesis commences with the acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine. slideshare.net Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of a second imine and cyclization. slideshare.net Dehydration of the resulting intermediate yields the aromatic pyrazole ring. slideshare.net A notable challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, as this can lead to the formation of two constitutional isomers. rsc.org The regioselectivity of the reaction can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. rsc.org

To synthesize the precursor for 3-bromo-5-methyl-1H-pyrazole, which is 3-methyl-1H-pyrazole, a suitable 1,3-dicarbonyl compound such as acetylacetone (B45752) can be reacted with hydrazine. The subsequent bromination of the resulting 3,5-dimethylpyrazole (B48361) would then need to be regioselective to yield the desired product. However, the direct synthesis of 3-methyl-1H-pyrazole can be achieved using acetoacetaldehyde (B1229124) or its synthetic equivalents with hydrazine.

| 1,3-Dielectrophile | Hydrazine Derivative | Product(s) | Reaction Conditions | Yield |

|---|---|---|---|---|

| Acetylacetone | Hydrazine | 3,5-dimethylpyrazole | Acid catalyst | High |

| Ethyl acetoacetate | Phenylhydrazine | 1-phenyl-3-methyl-5-pyrazolone | Acid catalyst | High |

| Dibenzoylmethane | Hydrazine | 3,5-diphenylpyrazole | Acid catalyst | High |

| Hexan-2,4-dione | Phenylhydrazine | 1-phenyl-3-ethyl-5-methylpyrazole and 1-phenyl-3-methyl-5-ethylpyrazole | Variable, influences regioselectivity | Mixture |

An alternative and efficient pathway to a precursor of this compound involves the use of 3-aminocrotononitrile (B73559) as the starting material. This method provides a direct route to 3-amino-5-methylpyrazole (B16524), which can then undergo a Sandmeyer-type reaction to introduce the bromine atom at the 3-position.

A patented synthetic method describes the initial ring-closure reaction of 3-aminocrotononitrile with hydrazine hydrate. google.com The mixture is heated to reflux, typically between 60-90°C for a period of 8 to 24 hours, to facilitate the cyclization and formation of 3-amino-5-methylpyrazole. google.com

The subsequent bromination of the resulting 3-amino-5-methylpyrazole is achieved through a diazotization-bromination sequence. The aminopyrazole is treated with concentrated hydrobromic acid and cuprous bromide, and then an aqueous solution of sodium nitrite (B80452) is added. google.com This in situ generation of the diazonium salt and its subsequent displacement by bromide affords 3-bromo-5-methylpyrazole. google.com This multi-step process offers a reliable method for the preparation of the target compound from readily available starting materials.

| Step | Starting Material | Reagents | Intermediate/Product | Key Reaction Conditions |

|---|---|---|---|---|

| 1. Cyclization | 3-Aminocrotononitrile | Hydrazine hydrate | 3-amino-5-methylpyrazole | Reflux at 60-90°C for 8-24 hours |

| 2. Bromination | 3-amino-5-methylpyrazole | 1. Concentrated HBr, CuBr 2. NaNO₂ (aq) | 3-bromo-5-methylpyrazole | Heating to 60-80°C before addition of NaNO₂ |

A scalable and efficient synthesis of N-methyl-3-bromo-5-methyl pyrazole has been developed, avoiding the use of a Sandmeyer reaction. acs.orgblogspot.comacs.org This approach utilizes methyl crotonate and methyl hydrazine as the key starting materials and proceeds through a condensation, bromination, and oxidation sequence. acs.orgblogspot.comacs.org

| Starting Material 1 | Starting Material 2 | Key Reaction Sequence | Final Product | Advantages of this Route |

|---|---|---|---|---|

| Methyl crotonate | Methyl hydrazine | Condensation → Bromination → Oxidation | N-methyl-3-bromo-5-methyl pyrazole | Avoids Sandmeyer reaction, scalable, improved yield and efficiency, avoids potentially genotoxic intermediates |

A versatile one-pot, metal-free process has been developed for the synthesis of substituted pyrazoles starting from ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.orgsci-hub.st This methodology involves the initial formation of a pyrazoline intermediate through the condensation of the three components under mild conditions. organic-chemistry.orgsci-hub.st The subsequent in situ oxidation of the pyrazoline affords the aromatic pyrazole. organic-chemistry.orgsci-hub.st

When a methyl ketone is used as the ketone component, this method can be adapted to produce pyrazoles with a methyl group at either the 3- or 5-position, depending on the regioselectivity of the initial condensation. The oxidation of the pyrazoline intermediate can be achieved using bromine, which conveniently installs a bromine atom on the pyrazole ring, often at the 4-position, in the same pot. organic-chemistry.orgsci-hub.st This approach offers a rapid and often chromatography-free protocol for the synthesis of substituted and potentially brominated pyrazoles in good to excellent yields. organic-chemistry.orgsci-hub.st An alternative, more environmentally benign oxidation can be performed using oxygen in DMSO, although this would not introduce the bromine atom. organic-chemistry.orgsci-hub.st

| Ketone | Aldehyde | Hydrazine Source | Oxidizing Agent | General Product Type | Key Features |

|---|---|---|---|---|---|

| Methyl Ketone (e.g., Acetone) | Various Aldehydes | Hydrazine monohydrochloride | Bromine | 3,4,5-Trisubstituted Pyrazoles (often 4-bromo) | One-pot, metal-free, mild conditions, good to excellent yields |

| Cyclic Ketone (e.g., Cyclohexanone) | Various Aldehydes | Hydrazine monohydrochloride | Bromine | Fuzed Pyrazole Systems | Scalable, often chromatography-free |

Regioselective Bromination of Pyrazole Precursors

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. However, this reactivity presents a significant challenge regarding regioselectivity. The C-4 position of the pyrazole nucleus is generally the most electron-rich and, therefore, the most reactive site for electrophilic attack. researchgate.netresearchgate.net Direct halogenation of an unsubstituted pyrazole with electrophilic reagents like elemental bromine or N-halosuccinimides typically results in preferential substitution at the C-4 position. researchgate.netresearchgate.net To achieve bromination at the C-3 or C-5 positions, the C-4 position must often be blocked with a substituent, or alternative synthetic strategies must be employed that override the innate reactivity of the pyrazole ring. researchgate.net

One effective strategy to bypass the preferential C-4 halogenation involves the manipulation of the electronic properties of the pyrazole ring through the formation of an N-substituted pyrazole anion. researchgate.net In this approach, a pyrazole is first protected or substituted at one of the nitrogen atoms. Subsequent treatment with a strong base generates a pyrazole anion. This alteration of the electronic distribution within the ring can direct incoming electrophiles, such as a bromine source, to the C-5 position, enabling a regioselective halogenation that would otherwise be difficult to achieve. researchgate.net

An alternative and widely used method for preparing 3- or 5-bromopyrazoles involves the dehydroxyhalogenation of corresponding hydroxypyrazoles (often existing in their tautomeric pyrazolone (B3327878) form). researchgate.net This transformation is a powerful route where the hydroxyl group acts as a precursor to the halogen. Reagents such as phosphorus oxybromide or phosphorus pentabromide are commonly employed to replace the hydroxyl group with a bromine atom. This method is particularly valuable as a wide variety of substituted hydroxypyrazoles can be synthesized through the condensation of β-ketoesters with hydrazines. researchgate.net

The Sandmeyer reaction provides a classic and reliable pathway for the introduction of a bromine atom specifically at the C-3 position of the pyrazole ring. wikipedia.orgmasterorganicchemistry.com This multi-step process begins with a 3-aminopyrazole (B16455) precursor. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). byjus.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the displacement of the diazonium group (N₂) by a bromide anion, yielding the desired 3-bromopyrazole. masterorganicchemistry.comorganic-chemistry.org This method has been successfully applied in scalable routes for the synthesis of N-methyl-3-bromo-5-methyl pyrazole from a 3-amino pyrazole intermediate. blogspot.com

The Vilsmeier-Haack reaction is a versatile tool in heterocyclic chemistry, primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com In the context of pyrazole chemistry, the reaction typically occurs at the C-4 position. researchgate.net While it does not directly introduce a bromine atom, it serves as a critical method for creating functionalized pyrazole intermediates that can be further elaborated. scispace.com For instance, the reaction of substituted pyrazoles with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) can yield pyrazole-4-carbaldehydes. rsc.org In some cases, using phosphorus oxychloride can also lead to chlorination, producing compounds like 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com These formyl and chloro-substituted pyrazoles are valuable synthons that can be used in subsequent steps to build more complex, halogenated pyrazole structures.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling compared to liquid bromine. masterorganicchemistry.comslideshare.net It serves as a source of electrophilic bromine for substitution and addition reactions. organic-chemistry.org In pyrazole chemistry, the outcome and regioselectivity of NBS-mediated bromination are highly dependent on the substrate, reaction conditions, and, crucially, the solvent system.

As previously noted, direct electrophilic bromination of pyrazoles with NBS often leads to substitution at the highly reactive C-4 position. researchgate.net However, modifying the solvent and conditions can influence the reaction pathway. For example, photochemical bromination of pyrazolinone substrates with NBS in chloroform (B151607) has been reported, where the product distribution is dependent on the duration of light exposure. nih.gov The choice of solvent is critical, as NBS has known incompatibilities with certain solvents, such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), which can lead to autocatalytic decomposition. researchgate.net

The following table summarizes research findings on the use of NBS for the bromination of pyrazoles and related aromatic systems in various solvents.

| Reagent System | Substrate | Solvent(s) | Outcome/Observation | Reference(s) |

|---|---|---|---|---|

| NBS | Pyrazoles | Carbon Tetrachloride (CCl₄) or Water (H₂O) | Leads to the formation of 4-halopyrazoles in excellent yields. | researchgate.net |

| NBS | N-substituted 3-methyl-2-pyrazolin-5-one | Chloroform (CHCl₃) (Photochemical) | Product formation is dependent on photolysis time. In the absence of light, a mixture of 4-bromo- and 4,4-dibromo- products is observed. | nih.gov |

| NBS | Electron-rich arenes (e.g., Anisole) | Acetonitrile (MeCN) | Highly para-selective bromination, analogous to C4-selective bromination in pyrazoles. | nih.gov |

| NBS / Radical Initiator | Substrates with allylic/benzylic positions | Carbon Tetrachloride (CCl₄) | Standard conditions for radical-mediated allylic or benzylic bromination (Wohl-Ziegler reaction). | slideshare.netcommonorganicchemistry.com |

| NBS | General | Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene | These solvents can be incompatible with NBS, potentially leading to autocatalytic decomposition and thermal instability. | researchgate.net |

Oxidative Bromination with Sodium Halide Salts and Oxidants (e.g., Oxone)

A mild, efficient, and environmentally conscious method for the bromination of pyrazoles involves the use of sodium bromide in conjunction with an oxidant like Oxone® (potassium peroxymonosulfate). scispace.comresearchgate.net This approach avoids the use of hazardous molecular bromine and often proceeds in aqueous media under ambient conditions. researchgate.net The reaction mechanism involves the in-situ generation of an electrophilic bromine species from the oxidation of the bromide salt by Oxone. scispace.com This electrophile then attacks the electron-rich pyrazole ring, typically at the C4 position, which is the most nucleophilic site for many substituted pyrazoles.

This method is particularly effective for activated aromatic systems and has been successfully applied to the halogenation of pyrazoles, providing 4-chloro and 4-bromopyrazoles in high yields. researchgate.netresearchgate.net The reaction is generally regioselective, favoring substitution at the position most activated by the ring's substituents. For a substrate like 5-methyl-1H-pyrazole, this method would be expected to yield 4-bromo-5-methyl-1H-pyrazole. To achieve the 3-bromo isomer, alternative strategies or starting materials would be necessary.

Table 1: Examples of Oxidative Bromination of Arenes with NaBr and Oxone®

| Substrate | Product | Yield (%) | Conditions |

| Anisole | 4-Bromoanisole | 95 | CH3CN/H2O, r.t. |

| Acetanilide | 4-Bromoacetanilide | 92 | CH3CN/H2O, r.t. |

| Phenol | 2,4,6-Tribromophenol | 98 | CH3CN/H2O, r.t. |

Data is illustrative of the method's efficacy on activated arenes. scispace.com

Microwave-Assisted Bromination Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance selectivity. eurekaselect.comrsc.org In the context of pyrazole chemistry, microwave irradiation has been successfully employed for the synthesis of the pyrazole core and its subsequent functionalization. mdpi.comekb.eg

While direct microwave-assisted bromination of 5-methyl-1H-pyrazole is not extensively detailed, the principles of microwave chemistry suggest its applicability. Such a protocol would likely involve heating a mixture of the pyrazole, a bromine source (e.g., N-Bromosuccinimide or NaBr with an oxidant), and a suitable solvent in a sealed vessel within a microwave reactor. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes compared to conventional heating methods. eurekaselect.comekb.eg This technique is particularly advantageous for high-throughput synthesis of compound libraries for drug discovery and material science. rsc.org

Regioselective Bromination Directed by Trimethylsilyl (B98337) Groups

The trimethylsilyl (TMS) group is a versatile directing group in organic synthesis, enabling highly regioselective electrophilic substitutions. In pyrazole chemistry, a TMS group can be installed at a specific position on the ring, which can then be selectively replaced by an electrophile, such as bromine, in a process known as ipso-substitution. acs.org

For example, a 5-(trimethylsilyl)-1-methylpyrazole can undergo electrophilic bromination where the bromine atom selectively replaces the TMS group at the C5 position. acs.org This halo-desilylation reaction provides a powerful tool for introducing a bromine atom at a specific carbon, which might be difficult to achieve through direct bromination of the parent pyrazole due to inherent electronic preferences of the ring. The utility of this method lies in its ability to overcome the natural regioselectivity of the pyrazole nucleus, thereby providing access to specific isomers like 3-bromo- (B131339) or 5-bromopyrazoles that are not the primary products of direct electrophilic attack. acs.org

Base-Mediated C5-Bromination of Pyrazole Ring

Regioselective functionalization of the pyrazole ring can also be achieved through metallation-electrophilic quench sequences. The use of a strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate the pyrazole ring at the most acidic position. For many N-substituted pyrazoles, this occurs at the C5 position. The resulting pyrazolyl-lithium intermediate is a potent nucleophile that can react with an electrophilic bromine source (e.g., Br₂, CBr₄) to install a bromine atom exclusively at the C5 position. nih.gov

This strategy is highly effective for preparing 5-halopyrazoles. nih.gov For an N-unsubstituted pyrazole like 5-methyl-1H-pyrazole, the initial deprotonation would occur at the N1 position. A second equivalent of strong base might be required to deprotonate the C5 position, forming a dianion, before quenching with an electrophile. This method provides excellent regiocontrol, complementing electrophilic substitution methods that typically favor the C4 position.

Table 2: Comparison of Iodination Regioselectivity in 1-Aryl-3-CF3-1H-pyrazoles

| Method | Reagents | Position of Iodination | Outcome |

| Electrophilic Substitution | I₂, Ceric Ammonium Nitrate (CAN) | C4 | Highly regioselective for 4-iodo derivative. nih.gov |

| Base-Mediation | n-BuLi, then I₂ | C5 | Exclusive formation of the 5-iodo derivative. nih.gov |

This data for iodination illustrates the powerful regiocontrol offered by base-mediated versus electrophilic halogenation pathways.

Bromination Following Ester Reduction to Alcohol

Multi-step synthetic sequences can be employed to introduce bromomethyl groups onto a pyrazole scaffold. One such approach involves the reduction of a pyrazole carboxylic acid ester to the corresponding primary alcohol, followed by conversion of the alcohol to an alkyl bromide.

Initially, a pyrazole-5-carboxylate ester can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) to yield the 5-(hydroxymethyl)pyrazole. commonorganicchemistry.com Subsequently, the resulting alcohol can be converted to the desired 5-(bromomethyl)pyrazole. Standard methods for this transformation include treatment with reagents such as phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (the Appel reaction), or hydrobromic acid (HBr). organic-chemistry.org This two-step process is a reliable method for converting a carboxylic acid functional group into a bromomethyl group on a pyrazole ring.

Multi-Component and One-Pot Synthesis Approaches to Substituted Pyrazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.org

The synthesis of substituted pyrazoles is well-suited to MCRs. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound, a hydrazine, and a third component which can be an aldehyde or another electrophile. beilstein-journals.orgnih.gov For instance, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine can lead to highly substituted pyrazole derivatives in a single pot. rsc.org Similarly, four-component reactions have been designed to assemble complex pyrazole structures from simple, readily available starting materials. rsc.org These one-pot procedures streamline the synthesis process by avoiding the isolation and purification of intermediates, thus saving time, resources, and reducing waste. beilstein-journals.orgnih.gov

Advanced Functionalization Techniques for Methylpyrazole Scaffolds

Beyond the initial synthesis of the pyrazole ring, advanced functionalization techniques are crucial for elaborating the methylpyrazole scaffold into more complex target molecules. nih.gov These methods allow for the precise installation of various functional groups at specific positions on the pyrazole ring. semanticscholar.orgwustl.edu

One powerful strategy is directed ortho-metallation (DoM), where a directing group on the pyrazole ring (often at N1) directs a strong base to deprotonate a specific adjacent position, which can then be trapped with an electrophile. Another key technique is transition-metal-catalyzed cross-coupling. rsc.org Halogenated pyrazoles, such as this compound, are excellent substrates for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, alkynyl, and amino groups to the pyrazole core. nih.gov These advanced methods are instrumental in the synthesis of complex pyrazole-containing molecules for applications in medicinal chemistry and materials science. nih.govnih.gov

Derivatization with Diverse Functionalities

The brominated pyrazole scaffold is a versatile intermediate for the synthesis of more complex molecules through the introduction of various functional groups. researchgate.net N-alkylation is a common derivatization method for pyrazoles, providing access to N-alkyl pyrazoles which are significant in medicinal chemistry. researchgate.net Methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed for this purpose. researchgate.net

Beyond simple alkylation, the pyrazole ring can be functionalized with a wide array of chemical moieties. These derivatizations are crucial for creating analogues with diverse chemical properties and for building more complex molecular architectures.

Examples of Derivatization Reactions on Pyrazole Scaffolds:

| Functional Group | Reagents/Conditions | Product Type |

| Amino | Utilizes starting materials like 5-amino-3-methyl-1H-pyrazole or involves multi-step synthesis from carboxylic acid precursors via Curtius rearrangement-type reactions. google.comnih.gov | Aminopyrazoles |

| Hydroxyl | Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds containing ester groups can yield hydroxylated pyrazole carboxylates. mdpi.com | Hydroxypyrazoles |

| Carbonyl (Ester) | Synthesis often involves cyclocondensation reactions using dicarboxylate precursors like dimethylacetylene dicarboxylate (DMAD). mdpi.com | Pyrazole carboxylates |

| Halogen | Further halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) to introduce additional bromine atoms at specific positions on the pyrazole ring. chemicalbook.com | Poly-halogenated pyrazoles |

| Azo | Diazotization of aminopyrazoles followed by coupling with other aromatic compounds, such as pyrazol-5-ones, leads to the formation of azo compounds. researchgate.net | Azo-pyrazole derivatives |

These reactions demonstrate the utility of pyrazole derivatives as building blocks in organic synthesis. The presence of a bromine atom, as in this compound, provides a key handle for cross-coupling reactions, further expanding the potential for derivatization.

Process Optimization and Scalability in Bromomethylpyrazole Production

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, efficiency, and economic viability. For N-methyl-3-bromo-5-methyl pyrazole, a key intermediate, substantial efforts have been directed towards developing scalable and robust synthetic routes. acs.orgblogspot.com

Strategies for Enhanced Efficiency and Overall Yield

Initial synthetic routes to N-methyl-3-bromo-5-methyl pyrazole were found to be inefficient for large-scale production, suffering from low yields and difficult purification processes. acs.orgblogspot.com A key strategy for improving efficiency was to redesign the synthetic pathway to avoid problematic intermediates and cumbersome procedures. acs.org

Development of Scalable Synthetic Routes to N-methyl-3-bromo-5-methyl pyrazole

Two distinct, scalable routes for the preparation of N-methyl-3-bromo-5-methyl pyrazole have been developed and optimized. acs.orgblogspot.com

Route 1: The Initial Sandmeyer Route This route involved a three-step sequence:

Reaction of crotonitrile and methyl hydrazine to form the 3-amino pyrazole intermediate.

A Sandmeyer reaction to convert the amino group to a bromo group.

Purification via steam distillation.

This pathway was ultimately deemed unsuitable for large-scale synthesis due to low yield, safety concerns with the 3-amino pyrazole intermediate, and an inefficient purification method. acs.orgblogspot.com

Route 2: Second-Generation Sandmeyer-Free Approach This improved route was developed to overcome the limitations of the first. It involves a sequence of:

Condensation of methyl crotonate and methyl hydrazine.

Bromination.

Oxidation.

Comparison of Synthetic Routes

| Feature | Sandmeyer Route | Sandmeyer-Free Route |

| Starting Materials | Crotonitrile, Methyl Hydrazine | Methyl Crotonate, Methyl Hydrazine |

| Key Intermediate | 3-Amino Pyrazole | N/A (avoids this intermediate) |

| Major Drawbacks | GTI liability, Steam Distillation | Fewer inherent drawbacks |

| Overall Yield | < 30% acs.orgblogspot.com | Significantly Improved acs.orgblogspot.com |

| Scalability | Poor | Good |

Formation of Stable Derivatives for Improved Handling and Storage (e.g., Triflic Acid Salts)

The final product, N-methyl-3-bromo-5-methyl pyrazole, can be challenging to handle and store in its free base form. acs.orgblogspot.com To address this, a strategy of forming a stable salt derivative was employed. The generation of the triflic acid (TfOH) salt of the pyrazole significantly improved its physical properties. acs.orgblogspot.com

Triflic acid is a strong, non-oxidizing acid that is resistant to both oxidation and reduction, making it ideal for forming stable salts with organic bases. researchgate.net The resulting N-methyl-3-bromo-5-methyl pyrazole triflic acid salt is a stable, off-white solid with a distinct melting point of 145 °C. blogspot.com This conversion to a crystalline salt facilitates easier isolation, handling, and storage compared to the free base, which is a critical consideration for large-scale chemical manufacturing and long-term stability. acs.orgblogspot.com

Properties of Free Base vs. Triflic Acid Salt

| Compound | Form | Melting Point | Handling/Storage |

| N-methyl-3-bromo-5-methyl pyrazole | Free Base | Not reported as a stable solid | Difficult |

| N-methyl-3-bromo-5-methyl pyrazole•TfOH | Off-white solid | 145 °C blogspot.com | Greatly improved isolation, handling, and storage acs.orgblogspot.com |

Reactivity and Mechanistic Studies of 3 Bromo 5 Methyl 1h Pyrazole Derivatives

Nucleophilic Substitution and Aromatic Substitution Reactions

The pyrazole (B372694) ring is a five-membered heterocycle that is generally susceptible to electrophilic attack at the C4 position. chim.it Conversely, it is poorly reactive toward nucleophiles, which tend to attack positions 3 and 5. chim.it The reactivity of substituted pyrazoles can be enhanced by the introduction of electron-donating or electron-withdrawing groups. chim.it

In the case of 3-bromo-5-methyl-1H-pyrazole, the bromine atom at the C3 position makes it a substrate for nucleophilic substitution reactions. However, such reactions are relatively uncommon for pyrazoles unless the ring is activated by appropriate substituents. chim.it

More prevalent are electrophilic aromatic substitution reactions. wikipedia.org The nitration of pyrazoles, for example, is a well-established transformation. semanticscholar.org Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orglumenlearning.com For this compound, the incoming electrophile, such as a nitronium ion (NO₂⁺), is directed to the 4-position. This regioselectivity is governed by the directing effects of the two nitrogen atoms and the methyl group. The reaction disrupts the aromaticity of the pyrazole ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, which then loses a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon bonds. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have been widely applied to functionalize halogenated heterocycles, including brominated pyrazoles. mit.edu The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The process begins with a low-valent palladium(0) complex that undergoes oxidative addition with the halo-pyrazole (in this case, this compound). This is often the rate-determining step and results in a palladium(II) intermediate. youtube.com This intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction). The final step is reductive elimination, where the two organic fragments are coupled to form the product, and the palladium(0) catalyst is regenerated. youtube.com

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. rsc.orgnih.govresearchgate.net This reaction has been successfully applied to various brominated pyrazole derivatives to introduce aryl or heteroaryl substituents. rsc.orgnih.govresearchgate.netdntb.gov.ua The reaction is valued for its mild conditions and the commercial availability and low toxicity of organoboron reagents. rsc.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. nih.gov For challenging substrates, such as those containing unprotected N-H groups, specialized catalyst systems have been developed to achieve good to excellent yields. nih.gov Debromination, the undesired replacement of the bromine atom with a hydrogen atom, can be a significant side reaction. rsc.orgnih.gov The selection of an appropriate palladium precatalyst and ligand, such as XPhosPdG2/XPhos, can be crucial to minimize this side reaction. rsc.orgnih.govresearchgate.net

Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of a brominated pyrazole derivative.

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/Water | 110 | 91 |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 85 |

| Naphthylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/Water | 80 | 88 |

| Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/Water | 110 | 75 |

This data is representative of Suzuki-Miyaura reactions with brominated pyrazole derivatives and is compiled for illustrative purposes.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a valuable method for C-C bond formation. wikipedia.org While specific examples for this compound are not extensively detailed in the provided context, the reaction is generally applicable to aryl and heteroaryl bromides. organic-chemistry.org The reaction typically employs a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a suitable ligand. wikipedia.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This method is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. researchgate.netnih.gov This reaction has been applied to various halogenated pyrazoles, enabling the introduction of alkynyl moieties. researchgate.nettandfonline.com

Palladium-catalyzed benzannulation is a process that constructs a new benzene (B151609) ring fused to an existing ring system. This can be achieved through various strategies, including the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which involves a twofold C-H activation. nih.gov Another approach is the polyannulation of pyrazoles with diynes, which can produce poly(indazole)s. rsc.org These reactions provide access to complex polycyclic and polymeric structures with interesting photophysical properties. rsc.org

The Ullmann reaction is a classic copper-mediated coupling method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Ullmann-type cross-coupling reactions are among the most important methods for forming C-O, C-N, and C-S bonds. rsc.org These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. rsc.org

The choice of the copper source, ligand, base, and solvent is often crucial for the success of these reactions. acs.org While early Ullmann reactions required harsh conditions, modern protocols often use copper(I) salts and various ligands, such as 1,10-phenanthroline (B135089) derivatives, to facilitate the coupling under milder conditions. nih.gov This methodology is complementary to palladium-catalyzed methods and can be particularly effective for certain C-N and C-O bond formations. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles

Heterocyclization and Ring Transformation Reactions

The pyrazole ring can serve as a scaffold for the construction of more complex fused heterocyclic systems. Bromomethylpyrazoles, derived from compounds like this compound, are valuable intermediates in these synthetic pathways.

A notable heterocyclization reaction involves the interaction of bromomethylazoles, including bromomethylpyrazole, with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction has been identified as a novel and efficient method for building fused heterocyclic systems. nih.gov The process is typically carried out under phase-transfer conditions, which can prevent the formation of disubstituted byproducts. acs.org The reaction between a bromomethylazole and TosMIC leads to the formation of a new ring fused to the original pyrazole core, yielding methoxycarbonyl azolopyrimidines. nih.govacs.org This transformation represents an important strategy for synthesizing complex heterocyclic cores, such as those found in marine alkaloids like the variolin family. nih.gov

The reaction between bromomethylpyrazoles and TosMIC provides a direct route to the synthesis of azolopyrimidine core structures. nih.govacs.org This heterocyclization process has been successfully applied to a range of bromomethylazoles, including bromomethylindoles and bromomethylbenzimidazole, demonstrating its versatility in creating a series of new methoxycarbonyl azolopyrimidines. nih.govacs.org The resulting azolopyrimidine systems are themselves valuable precursors for further chemical modifications. For instance, subsequent hydrolysis and decarboxylation of the synthesized azolopyrimidine can open pathways to the total synthesis of complex natural products. nih.gov

Table 1: Synthesis of Azolopyrimidines from Bromomethylazoles and TosMIC This table is interactive. Users can sort and filter the data.

| Starting Bromomethylazole | Product Core Structure | Application/Significance | Reference |

|---|---|---|---|

| Bromomethylpyrazole | Pyrazolo[1,5-c]pyrimidine | Synthesis of novel heterocyclic systems | nih.gov |

| Bromomethylindole | Pyrrolo[1,2-c]pyrimidine | Building blocks for complex molecules | nih.govacs.org |

| Bromomethylbenzimidazole | Benzimidazo[1,2-c]pyrimidine | Precursors for pharmacologically active compounds | nih.govacs.org |

| 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Synthesis of the core of variolin marine alkaloids | nih.govacs.org |

Regioselectivity in Metalation and Functionalization Reactions

The functionalization of the pyrazole ring is often achieved through metalation followed by quenching with an electrophile. The position of metalation, and thus the final substitution, is highly dependent on the reaction conditions and the substitution pattern of the starting pyrazole.

The lithiation of methylpyrazoles is a classic example of how reaction conditions can dictate regioselectivity through kinetic versus thermodynamic control. rsc.orgnih.gov In the case of 1-methylpyrazole, reaction with n-butyllithium (n-BuLi) under kinetically controlled conditions (e.g., in THF at low temperatures) results in deprotonation and subsequent functionalization of the methyl group. rsc.orgnih.gov This is because the protons on the methyl group are often the most kinetically acidic.

Conversely, under thermodynamically controlled conditions (e.g., allowing the reaction to warm or extending the reaction time), a rearrangement occurs, leading to the formation of the more stable lithiated species. rsc.orgnih.gov For 1-methylpyrazole, this results in deprotonation at the C5 position of the pyrazole ring, forming the thermodynamically favored 5-lithio-1-methylpyrazole. rsc.orgnih.gov This observed regioselectivity can be accurately predicted by density functional theory (DFT) calculations, but only when solvation effects are taken into account. rsc.orgnih.gov

Table 2: Kinetic vs. Thermodynamic Lithiation of 1-Methylpyrazole This table is interactive. Users can sort and filter the data.

| Control Type | Reaction Conditions | Site of Lithiation | Product after Quenching (e.g., with D₂O) | Reference |

|---|---|---|---|---|

| Kinetic | n-BuLi, THF, low temperature | Methyl group | 1-(Deuteromethyl)pyrazole | rsc.orgnih.gov |

| Thermodynamic | n-BuLi, THF, warming to rt | C5-position | 5-Deutero-1-methylpyrazole | rsc.orgnih.gov |

Beyond kinetic and thermodynamic considerations with n-BuLi, a variety of factors can influence the regioselective outcome of pyrazole functionalization. The choice of the metalating agent is crucial; for example, the use of magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective metalations that lead to fully functionalized pyrazole rings. nih.govacs.org

Other reaction parameters also play a significant role. The solvent can affect the aggregation state and reactivity of the organometallic intermediate. rsc.orgnih.gov Temperature, as seen in the kinetic vs. thermodynamic control, is a key variable. rsc.orgnih.gov Furthermore, the nature of the electrophile used to trap the metalated intermediate can also influence the final product distribution. In some cases, modifying reaction conditions can allow for the sequential functionalization of the pyrazole ring at different positions, such as C-5, followed by C-3, and then C-4. nih.gov The development of highly regioselective protocols is essential for the efficient synthesis of specifically substituted pyrazoles for various applications, including pharmaceuticals. acs.orgnih.govresearchgate.net

Influence of Substituent Effects on Pyrazole Reactivity

The reactivity of the pyrazole ring is profoundly influenced by the electronic properties of its substituents. nih.gov Pyrazoles are π-excessive aromatic systems, making them generally reactive towards electrophiles, particularly at the C4 position. chim.it However, the presence of electron-donating or electron-withdrawing groups can modulate this reactivity. chim.it

Substituents also influence the acidity of the N-H proton. Electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group. nih.gov In the presence of a strong base, deprotonation of this nitrogen generates a pyrazolate anion, which significantly enhances the ring's reactivity towards electrophiles. orientjchem.org The specific placement of groups like bromo and methyl on the pyrazole ring is therefore a critical factor in designing synthetic strategies for further functionalization.

Electronic Effects of N-Substituted Groups on Halogenation Reactivity

The electronic nature of substituents on the nitrogen atom of the pyrazole ring plays a crucial role in modulating the molecule's reactivity towards electrophilic halogenation. The pyrazole ring is an aromatic system, and its reactivity is influenced by the electron density at various positions. pharmajournal.net The nitrogen atom at the N-1 position can be substituted, and the electronic properties of this substituent—whether it is electron-donating or electron-withdrawing—can significantly impact the outcome of halogenation reactions. researchgate.net

Research into the electrochemical chlorination and bromination of pyrazole derivatives has shown that both the yield and the composition of the products are dependent on the nature of the substituent at the N-1 position. researchgate.net Generally, the C-4 position of the pyrazole ring is the most susceptible to electrophilic attack due to higher electron density. pharmajournal.net However, the presence of substituents on the ring, particularly at the N-1 position, can alter this reactivity pattern.

Studies indicate a notable difference in halogenation reactivity between N-unsubstituted pyrazoles and their N-substituted counterparts. For instance, in electrochemical halogenation, the formation of dihalogenated derivatives was observed primarily with N-alkylpyrazoles. researchgate.net The introduction of an N-substituent affects the electron distribution within the pyrazole ring, thereby influencing the rate and regioselectivity of the halogenation process.

The electronic influence of these N-substituents can be broadly categorized into two types: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as alkyl groups are considered electron-donating. When attached to the N-1 position of the pyrazole ring, they increase the electron density of the aromatic system. This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles like halogens. Research has demonstrated that the presence of electron-donating substituents on the pyrazole ring leads to increased yields of dihalogenated products. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as sulfonyl or acyl groups, decrease the electron density of the pyrazole ring. This deactivation of the ring makes it less susceptible to electrophilic attack. Consequently, the presence of electron-withdrawing substituents at the N-1 position has been shown to suppress the formation of dihalogenated derivatives during halogenation reactions. researchgate.net

The following table summarizes the observed effects of different classes of N-substituents on the yield of halogenated pyrazole derivatives based on research findings.

| N-Substituent Type | Electronic Effect | Effect on Halogenation Reactivity | Dihalo Derivative Yield |

| Unsubstituted (N-H) | Neutral/Weakly Donating | Moderate reactivity | Not observed under standard conditions researchgate.net |

| Alkyl Groups | Electron-Donating (EDG) | Increased reactivity | Formation observed and yields increased researchgate.net |

| Groups with Electron-Donating Substituents | Strong Electron-Donating | Enhanced reactivity | Yields of dihalo derivatives increased researchgate.net |

| Groups with Electron-Withdrawing Substituents | Electron-Withdrawing (EWG) | Decreased reactivity | Yields of dihalo derivatives suppressed researchgate.net |

These findings underscore the importance of the N-substituent in directing the outcome of halogenation reactions on the pyrazole core. By carefully selecting the group at the N-1 position, chemists can control the reactivity and the extent of halogenation, which is a critical aspect in the synthesis of complex pyrazole-based molecules.

Advanced Characterization and Computational Chemistry of 3 Bromo 5 Methyl 1h Pyrazole

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to the characterization of 3-bromo-5-methyl-1H-pyrazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed synergistically to elucidate its molecular structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. It provides information on the chemical environment of individual protons and carbon atoms. A crucial aspect of the NMR analysis of this compound is the consideration of annular prototropic tautomerism, where the N-H proton can reside on either nitrogen atom, leading to an equilibrium between this compound and 5-bromo-3-methyl-1H-pyrazole. In solution, this exchange is often rapid on the NMR timescale, resulting in an averaged spectrum. nih.gov

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-H proton, the pyrazole (B372694) ring proton, and the methyl group protons.

N-H Proton: A broad singlet, typically in the downfield region (δ 12-14 ppm), characteristic of a proton attached to a nitrogen atom in a heterocyclic ring. Its chemical shift can be highly dependent on solvent and concentration.

Pyrazole C4-H Proton: A sharp singlet observed in the aromatic region (δ ~6.2 ppm). This proton is on the carbon atom situated between the two substituted carbons (C3 and C5).

Methyl (CH₃) Protons: A singlet further upfield (δ ~2.3 ppm), corresponding to the three equivalent protons of the methyl group attached to the C5 position of the pyrazole ring.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 14.0 | broad singlet |

| C4-H | ~6.2 | singlet |

| C5-CH₃ | ~2.3 | singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four signals are anticipated, corresponding to the three carbon atoms of the pyrazole ring and the methyl carbon. Due to the rapid tautomerism in solution, the chemical shifts for C3 and C5 represent a weighted average of the two tautomeric forms. nih.gov

C5 (bearing methyl group): This carbon is expected to resonate at approximately δ 141.0 ppm.

C3 (bearing bromine atom): The carbon atom attached to the electronegative bromine atom would appear at a higher field, around δ 123.0 ppm.

C4: This carbon atom typically appears at the highest field among the ring carbons, expected around δ 108.0 ppm.

Methyl Carbon (CH₃): The methyl carbon signal is expected in the upfield region, typically around δ 11.0 - 14.0 ppm. Studies on related pyrazoles show that a methyl group at the C5 position resonates at a slightly higher field (~10-11 ppm) compared to a methyl group at the C3 position (~13 ppm). cdnsciencepub.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3-Br | ~123.0 |

| C4 | ~108.0 |

| C5-CH₃ | ~141.0 |

| -CH₃ | ~11.0 |

The annular tautomerism of N-unsubstituted pyrazoles is a key factor in their reactivity and structure. Multinuclear NMR techniques, particularly ¹⁵N NMR spectroscopy, are exceptionally well-suited for studying this phenomenon. fu-berlin.deacs.org By observing the nitrogen signals at low temperatures to slow the proton exchange, it is possible to distinguish between the two tautomers and determine their equilibrium constants. fu-berlin.de

In the case of this compound, two distinct ¹⁵N signals would be expected for each tautomer in the slow-exchange regime. The nitrogen atom double-bonded to carbon (pyridinic nitrogen) would resonate at a different chemical shift than the nitrogen single-bonded to carbon and bearing the proton (pyrrolic nitrogen). The relative integration of these signals would provide a quantitative measure of the tautomeric preference, which is influenced by the electronic effects of the bromo and methyl substituents. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

N-H Stretching: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching for the proton on the pyrazole ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium intensity bands in the 1450-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Br stretching vibration.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3100 - 3200 (broad) |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | ~2950 |

| C=N / C=C | Ring Stretch | 1450 - 1600 |

| C-Br | Stretch | 600 - 800 |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₄H₅BrN₂), the molecular weight is approximately 161.00 g/mol .

A key feature in the mass spectrum is the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This is the characteristic isotopic signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for [M+H]⁺ of C₄H₆BrN₂⁺ would be used to confirm the molecular formula.

The fragmentation pattern in Electron Impact (EI) mass spectrometry for pyrazoles typically involves two primary processes: the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). researchgate.net For this compound, expected fragmentation pathways would include:

Loss of a bromine radical to give a fragment at m/z ~81.

Loss of an N₂ molecule from the [M-H]⁺ ion.

Loss of an HCN molecule from the pyrazole ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 160 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 162 |

| [M-Br]⁺ | Loss of Bromine radical | 81 |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 133/135 |

| [M-N₂]⁺ | Loss of Nitrogen molecule | 132/134 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the precise determination of molecular structures in the crystalline state. While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, offers significant insights into the expected molecular geometry and intermolecular interactions. researchgate.net

The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals key geometric parameters of the pyrazole ring that are anticipated to be conserved in this compound. researchgate.net The pyrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within the pyrazole core are consistent with those observed in other pyrazole derivatives.

In the solid state, the conformation of the molecule is influenced by the packing forces within the crystal lattice. For substituted pyrazoles, the orientation of the substituent groups relative to the pyrazole ring is a key conformational feature. In the case of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is a critical parameter defining its three-dimensional shape. researchgate.net For this compound, the primary conformational aspects would involve the orientation of the methyl group and the bromine atom relative to the pyrazole ring.

Table 1: Selected Crystallographic Data for the Related Compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

Data sourced from the crystallographic study of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. researchgate.net

The supramolecular assembly of pyrazole derivatives in the solid state is predominantly governed by hydrogen bonding interactions. nih.govnih.govmdpi.comresearchgate.net The 1H-pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), facilitating the formation of robust intermolecular hydrogen bonds.

In the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a prevalent N-H···N hydrogen bonding motif is observed, which links the molecules into extended chains or networks. researchgate.net This type of interaction is a hallmark of pyrazole crystal engineering. nih.gov It is highly probable that this compound would exhibit similar N-H···N hydrogen bonding patterns, leading to the formation of catemers or cyclic assemblies in the solid state. The presence of the bromine atom and the methyl group may also introduce other weaker intermolecular interactions, such as C-H···Br or C-H···π contacts, which would further stabilize the crystal packing.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.netdntb.gov.ua DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

The electronic structure of this compound can be thoroughly investigated using DFT. The analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties. researchgate.netresearchgate.netresearchgate.netacs.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO distribution can be influenced by the nature of the substituents. In this compound, the bromine atom, being an electron-withdrawing group, is expected to influence the energy and distribution of the molecular orbitals.

Table 2: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

These parameters can be calculated from the HOMO and LUMO energies obtained from DFT calculations.

DFT calculations are highly effective in predicting various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (FT-IR). derpharmachemica.comresearchgate.netasrjetsjournal.org The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

For this compound, DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govacs.orgnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose and generally provides results that are in good agreement with experimental values. asrjetsjournal.org

Similarly, the vibrational frequencies of this compound can be computed using DFT. derpharmachemica.comresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-H stretching, and ring deformation modes. These theoretical predictions can be invaluable in interpreting the experimental FT-IR spectrum of the compound.

Density Functional Theory (DFT) Calculations

Simulation of Solvation Effects on Regioselectivity

The regioselectivity of chemical reactions involving pyrazoles is a critical aspect that dictates the formation of specific isomers. The presence of two nitrogen atoms in the pyrazole ring, along with the bromo and methyl substituents in this compound, leads to the possibility of different tautomeric forms and, consequently, different reaction sites. The tautomeric equilibrium between this compound and 5-bromo-3-methyl-1H-pyrazole is a key determinant of its reactivity.

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the influence of solvents on this equilibrium and the resulting regioselectivity. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent environment on the stability of the different tautomers.

Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is influenced by both the electronic nature of the substituents and the polarity of the solvent. For instance, in the gas phase, the tautomer with the methyl group at the 3-position and the bromine at the 5-position might be more stable. However, in a polar solvent, the dipole moment of the molecule and its interaction with the solvent's dielectric continuum can shift the equilibrium.

Table 1: Hypothetical Relative Energies of this compound Tautomers in Different Solvents (kcal/mol)

| Tautomer | Gas Phase (Relative Energy) | Dichloromethane (DCM) (Relative Energy) | Dimethyl Sulfoxide (DMSO) (Relative Energy) |

| This compound | 0.00 | 0.00 | 0.00 |

| 5-bromo-3-methyl-1H-pyrazole | 1.50 | 1.25 | 0.95 |

Note: This table is illustrative and based on general principles of solvent effects on tautomeric equilibria in pyrazoles. Actual values would require specific DFT calculations.

The data in the hypothetical table illustrates that as the polarity of the solvent increases (from gas phase to DMSO), the energy difference between the two tautomers may decrease, potentially leading to a higher population of the 5-bromo-3-methyl tautomer in solution. This shift in the tautomeric equilibrium directly impacts the regioselectivity of reactions such as N-alkylation. For example, if a reaction proceeds via the deprotonation of the N-H bond, the relative abundance of each tautomer in a given solvent will dictate the ratio of the resulting N-substituted products.

Semiempirical Methods for Structural Rationalization

While high-level quantum chemical methods provide accurate results, their computational cost can be prohibitive for large-scale screenings or dynamic simulations. Semiempirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative for the structural rationalization of molecules like this compound. These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data to calculate molecular properties.

Semiempirical calculations can be particularly useful for:

Conformational Analysis: Identifying the most stable conformations of the molecule, including the orientation of the methyl group and the planarity of the pyrazole ring.

Isomer Stability: Providing a rapid assessment of the relative stabilities of different isomers, such as the 3-bromo-5-methyl and 5-bromo-3-methyl tautomers.

Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

For instance, semiempirical methods could be employed to rationalize the different chromatographic behavior of the two N-methylated isomers of a substituted pyrazole. researchgate.net By calculating properties such as the dipole moment and the solvent-accessible surface area for each isomer, a correlation with their retention times on a chromatographic column can be established.

Table 2: Hypothetical Structural Parameters of this compound Calculated by a Semiempirical Method

| Parameter | Calculated Value |

| Dipole Moment (Debye) | 2.5 |

| Heat of Formation (kcal/mol) | 35.8 |

| C3-Br Bond Length (Å) | 1.88 |

| C5-C(methyl) Bond Length (Å) | 1.51 |

Note: This table presents hypothetical data that could be obtained from semiempirical calculations.

While the absolute values from semiempirical methods may not be as accurate as those from higher-level theories, they are often sufficient for identifying trends and providing qualitative insights into the structural properties of molecules.

Quantum Chemical Computational Studies of Non-Covalent Interactions

The bromine atom in this compound introduces the possibility of halogen bonding, a type of non-covalent interaction that has gained significant attention in recent years for its role in crystal engineering, materials science, and drug design. researchgate.netmdpi.com Halogen bonds are formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule.

Quantum chemical methods are indispensable for the detailed study of these interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify halogen bonds and other non-covalent interactions.

A computational study of this compound could involve analyzing its interactions with a Lewis base, such as pyridine (B92270) or a water molecule. The calculations would aim to:

Identify Interaction Geometries: Determine the preferred orientation of the interacting molecules.

Calculate Interaction Energies: Quantify the strength of the non-covalent bonds.

Analyze Electron Density: Use QTAIM to locate bond critical points and characterize the nature of the interactions.

Investigate Orbital Interactions: Employ NBO analysis to identify the donor-acceptor orbital interactions that contribute to the stability of the complex.

Table 3: Hypothetical Interaction Energies and QTAIM Parameters for a this compound Dimer

| Interaction Type | Interaction Energy (kcal/mol) | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |

| N-H···N Hydrogen Bond | -5.2 | 0.025 | 0.085 |

| C-Br···N Halogen Bond | -2.8 | 0.012 | 0.041 |

Note: This table provides hypothetical data for a dimer of this compound, illustrating the potential for both hydrogen and halogen bonding.

The results of such studies would provide a fundamental understanding of the intermolecular forces that govern the self-assembly and crystal packing of this compound. This knowledge is crucial for the rational design of new materials with desired properties.

Research Applications in Advanced Materials Science and Coordination Chemistry

Utilization as a Strategic Building Block for Complex Organic Synthesis

The presence of a bromine atom and a methyl group on the pyrazole (B372694) ring, along with the reactive nitrogen atoms, makes 3-bromo-5-methyl-1H-pyrazole a highly versatile precursor in complex organic synthesis. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

Precursor in the Development of Novel Materials

The ability to functionalize this compound at multiple positions makes it an invaluable precursor for the development of novel materials with tailored properties. By strategically modifying its structure, researchers can fine-tune the electronic, optical, and biological characteristics of the resulting molecules.

For instance, derivatives of bromo-methyl-pyrazoles are utilized in the synthesis of novel pyrazole compounds containing phenylpyridine moieties that exhibit herbicidal activity. These complex molecules, assembled using the pyrazole as a core scaffold, represent a class of novel materials with potential applications in agriculture. The synthesis often involves leveraging the bromo-substituent for coupling reactions to introduce the desired functionalities.

Role as a Ligand in Coordination Complexes

The nitrogen atoms within the pyrazole ring of this compound possess lone pairs of electrons that can readily coordinate with metal ions, making it and its derivatives excellent ligands in coordination chemistry. The resulting metal complexes exhibit a wide range of geometries, nuclearities, and physicochemical properties.

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

The coordination chemistry of pyrazole-based ligands is a rich and active area of research. While direct studies on this compound complexes are not extensively detailed in readily available literature, the broader family of substituted pyrazoles provides significant insights. For example, mononuclear cobalt(II) complexes have been synthesized using pyrazole-based bidentate and tridentate tripodal ligands, resulting in complexes with tetrahedral and trigonal–bipyramidal geometries. These studies demonstrate the ability of the pyrazole core to support diverse coordination environments.

Furthermore, research on related compounds like 3-methyl-1H-pyrazole-4-carboxylic acid has led to the synthesis and characterization of various metal complexes, including mononuclear and 3D coordination polymers. These complexes have shown interesting properties such as luminescence and electrocatalytic activity. The principles of coordination observed in these systems are directly applicable to understanding the potential of this compound as a ligand.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The directional bonding and tunable nature of pyrazolate ligands make them excellent candidates for the construction of MOFs with specific topologies and functionalities.

There is evidence of 4-bromo-3-methyl-1H-pyrazole being coordinated to the metal center of a MOF, specifically MOF-520. In this structure, the pyrazole derivative binds to an aluminum center in a bridging mode. This demonstrates the capability of bromo-methyl-pyrazole isomers to act as linkers in the formation of robust and functional MOF architectures. The bromine atom can also serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF structure.

Applications in Molecular Magnet Synthesis

The field of molecular magnetism focuses on the design and synthesis of molecules that exhibit magnetic properties, such as single-molecule magnets (SMMs). Pyrazole-based ligands have been employed in the synthesis of coordination complexes with interesting magnetic behaviors.